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Tosedostat Efficacy in Relapsed/Refractory AML

Trial /
Population

Patient Population & Key
Feature

Efficacy
Endpoint(s)

Reported Outcome

OPAL Study
(Phase II) [1]

Patients aged ≥60 years with
relapsed or refractory AML.

Combined R/R population.

CR/CRp Rate 10% (7/73 patients) [1]

Notable

Subgroup

Activity seen in patients with

prior MDS or hypomethylating
agent therapy [1]

| Phase I/II Study (Löwenberg et al.) [2] | Elderly and/or relapsing patients with AML. Majority had R/R

disease. | Overall Response Rate | 27% (14/51 AML patients) [2] | | | | Response Details | 7 complete marrow

responses (<5% blasts), 7 partial marrow responses (5-15% blasts) [2] | | | | Notable Subgroup | 79% of

responders had relapsed or refractory AML [2] |
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For researchers, the methodologies and contextual findings from these trials are critical.

OPAL Study Design [1]: This was a phase II, multicenter, randomized study that evaluated two
dosing schedules of tosedostat (120 mg once daily for 6 months vs. 240 mg for 2 months followed

by 120 mg for 4 months) in patients aged 60 or older requiring first salvage treatment. The primary
efficacy measures were Complete Remission (CR) and Complete Remission with incomplete
platelet recovery (CRp), with bone marrow aspirates used for assessment.
Phase I/II Study Protocol [2]: The phase I part identified the maximum-tolerated dose (MTD) and

maximum-acceptable dose (MAD), which was determined to be 130 mg once daily. The subsequent
phase II part evaluated the antileukemic activity at this dose. A key finding was that the most common

severe adverse event was a reduction in platelet count.
Important Context from Combination Trial [3]: A separate phase II study investigated adding

tosedostat to intensive chemotherapy ("3+7") in newly diagnosed elderly AML patients. The results
were unfavorable, showing that the combination negatively affected therapeutic outcome, with

significantly worse overall survival and higher early death rates, primarily from infectious
complications, compared to standard chemotherapy alone.

Mechanism of Action: Aminopeptidase Inhibition

Tosedostat has a distinct mechanism of action from conventional chemotherapies. The following diagram

illustrates its intracellular signaling pathway and effects.
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Downstream AADR Effects

Oral Administration of
Tosedostat (Ester Prodrug)

Intracellular Hydrolysis
to Active Acid Moiety

Inhibition of
Aminopeptidases

Impaired Protein Recycling
& Intracellular Amino Acid Deprivation

Activation of Amino Acid
Deprivation Response (AADR)

↑ Upregulation of
Pro-apoptotic Factors (CHOP, NOXA)

 Triggers

Activation of
Stress Pathways (NF-κB)

 Triggers

Inhibition of mTOR
& Protein Synthesis

 Triggers

Induction of Apoptosis
in Leukemic Cells

Click to download full resolution via product page

This unique mechanism of action, which exploits the high protein turnover in leukemic cells, provides a

rationale for its investigation and reported synergy with other agents like cytarabine and hypomethylating

agents in preclinical models [1].
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Interpretation & Research Implications

Efficacy Profile: The data indicates that tosedostat has modest single-agent activity in the
difficult-to-treat elderly R/R AML population [1] [2]. Its efficacy appears more pronounced in specific

biological subgroups, such as patients with a history of MDS [1].
Clinical Trajectory: The negative outcome of the combination study with intensive chemotherapy has

likely limited tosedostat's development as a front-line therapy [3]. Future research directions may
focus on its role in combination with lower-intensity regimens, such as hypomethylating agents, for

which preclinical synergy has been noted [1].
Comparative Context: When evaluating these results, researchers should note that the current

landscape for R/R AML has evolved. Newer targeted therapies and the combination of venetoclax
with hypomethylating agents have set a higher bar for efficacy, as reflected in network meta-analyses

[4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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